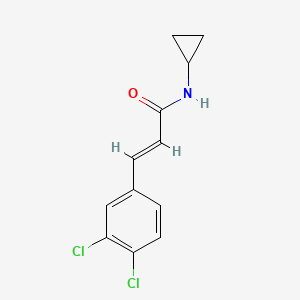
N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the acrylamide family of compounds and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. It may also act by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in preclinical studies. In addition, it has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide is its potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It also exhibits antitumor activity, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide is its limited solubility in water, which may make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several potential future directions for the study of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide. One area of research could be the development of new drugs based on the compound for the treatment of pain, inflammation, and cancer. Another area of research could be the study of the mechanism of action of the compound to better understand its effects on the body. Additionally, the development of new synthetic methods for the production of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
The synthesis of N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide involves the reaction of cyclopropylamine with 3-(3,4-dichlorophenyl)acrylic acid. The reaction is carried out in the presence of a catalyst such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-(3,4-dichlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential antitumor activity, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
(E)-N-cyclopropyl-3-(3,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c13-10-5-1-8(7-11(10)14)2-6-12(16)15-9-3-4-9/h1-2,5-7,9H,3-4H2,(H,15,16)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGGFHYCTRGINU-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5846046.png)
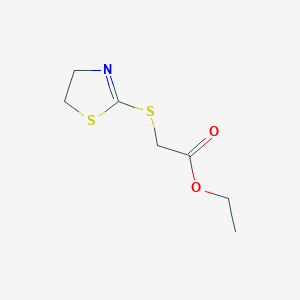
![4-ethyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5846074.png)
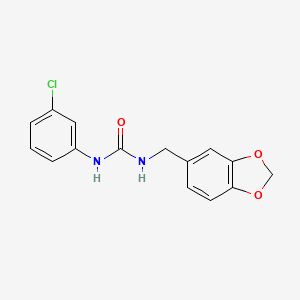
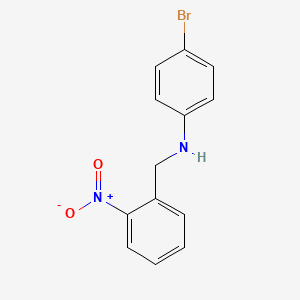
![N-[3-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B5846094.png)
![1-(2,4-dimethylphenyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5846125.png)
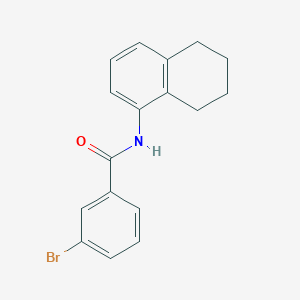
![5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5846138.png)

![N-cyclopentyl-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5846149.png)


